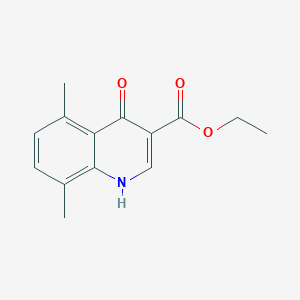

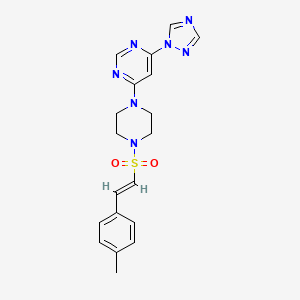

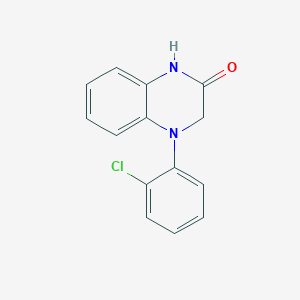

![molecular formula C9H10ClN3S2 B2682228 {[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride CAS No. 1274947-82-8](/img/structure/B2682228.png)

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmacological Research

Compounds with complex amine and thiophene structures have been explored for their pharmacological properties. For example, κ-opioid receptor antagonists have shown potential for treating depression and addiction disorders, demonstrating the significant role of sulfur and amine-containing compounds in developing new therapeutic agents (Grimwood et al., 2011). These findings highlight the importance of investigating similar compounds for pharmacological applications, suggesting potential areas of research for the compound .

Material Science and Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those containing sulfur and amine functionalities, have been evaluated for their effectiveness in inhibiting the corrosion of metals (Kaya et al., 2016). Such studies underscore the utility of sulfur and nitrogen-containing compounds in material science, particularly in protecting metals from corrosion, which could be an interesting area to explore for the specified compound.

Organic Synthesis and Catalysis

Research into the catalytic properties of amine and sulfur-containing compounds has led to advancements in organic synthesis, such as the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds facilitated by metal-free photoredox catalysis (Ociepa et al., 2018). This suggests that the compound could have applications in facilitating novel synthetic routes or acting as a catalyst in organic reactions.

Molecular Interaction and DNA Binding

Sulfur and amine functionalities are known to interact with biological macromolecules, including DNA. Studies have explored the DNA-binding capabilities of polythiophene derivatives, indicating the potential of such compounds in gene delivery or as theranostic agents (Carreon et al., 2014). This area could be of interest for further investigation with the compound , particularly in understanding its interaction with biological systems.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

prop-2-ynyl N'-[(E)-thiophen-2-ylmethylideneamino]carbamimidothioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2.ClH/c1-2-5-14-9(10)12-11-7-8-4-3-6-13-8;/h1,3-4,6-7H,5H2,(H2,10,12);1H/b11-7+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFZUHYILKDJF-RVDQCCQOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC(=NN=CC1=CC=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCS/C(=N/N=C/C1=CC=CS1)/N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

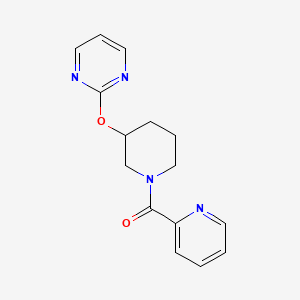

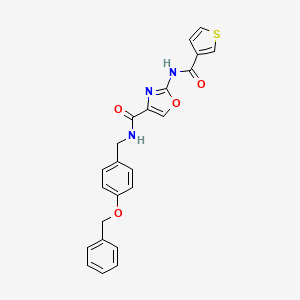

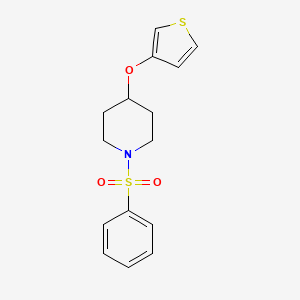

![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)

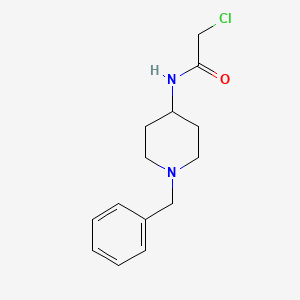

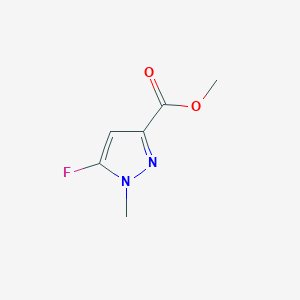

![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)

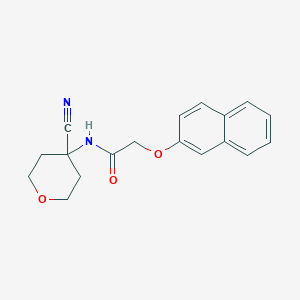

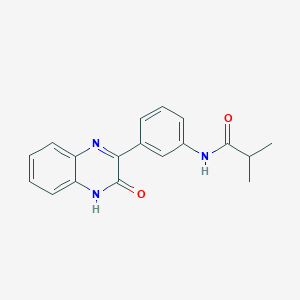

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)

![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)